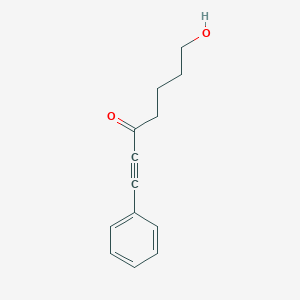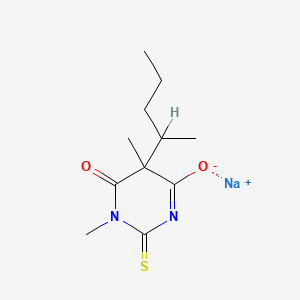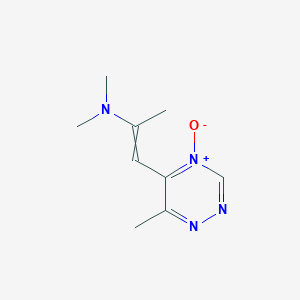
N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine is a complex organic compound with a unique structure that includes a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine typically involves multiple steps. One common method includes the reaction of a suitable precursor with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of certain pathways, resulting in the observed biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and may exhibit similar chemical properties.
Triazine Derivatives: Compounds with a triazine ring structure can have comparable reactivity and applications.
Uniqueness
N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
65739-51-7 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N,N-dimethyl-1-(6-methyl-4-oxido-1,2,4-triazin-4-ium-5-yl)prop-1-en-2-amine |
InChI |
InChI=1S/C9H14N4O/c1-7(12(3)4)5-9-8(2)11-10-6-13(9)14/h5-6H,1-4H3 |
InChI Key |
SPWRUFRRRVTEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C[N+](=C1C=C(C)N(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


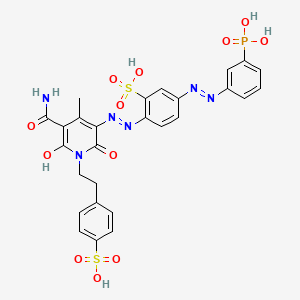
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)

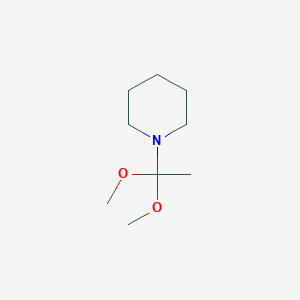
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
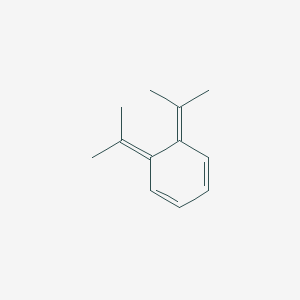
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

